molecular formula C9H7ClO B3142936 2-Phenylacryloyl chloride CAS No. 51491-68-0

2-Phenylacryloyl chloride

Cat. No. B3142936
M. Wt: 166.6 g/mol
InChI Key: ZNOOSYZCRJQUNO-UHFFFAOYSA-N
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Patent
US09051448B2

Procedure details

and is prepared by treating a DMF solution of 2-phenyl-acrylic acid with thionyl chloride in the presence of tert-butylcatechol to afford 2-phenyl-acryloyl chloride. The latter is subsequently treated with a 30% aqueous solution of ammonia according to the following literature: K. Nishiyama, Y. Inouye Agric. Biol. Chem. 1982, 46, 1027-1034.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7](=[CH2:11])[C:8](O)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(Cl)([Cl:14])=O.C(C1C=CC=C(O)C=1O)(C)(C)C>CN(C=O)C>[C:1]1([C:7](=[CH2:11])[C:8]([Cl:14])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)O)=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(O)=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
and is prepared

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(=O)Cl)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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